1-(2-Aminocyclopentyl)ethan-1-one
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Overview
Description
1-(2-Aminocyclopentyl)ethan-1-one is an organic compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . This compound features a cyclopentane ring substituted with an amino group and an ethanone moiety. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Aminocyclopentyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with ammonia or an amine under specific conditions to introduce the amino group. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
For industrial production, the process may involve more advanced techniques such as catalytic hydrogenation or reductive amination, which can be scaled up for large-scale manufacturing. These methods often utilize metal catalysts like palladium or nickel to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
1-(2-Aminocyclopentyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
1-(2-Aminocyclopentyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclopentyl)ethan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the ethanone moiety can participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
1-(2-Aminocyclopentyl)ethan-1-one can be compared with similar compounds such as:
1-(1-Aminocyclopentyl)ethan-1-one: This compound has a similar structure but differs in the position of the amino group, which can lead to different chemical reactivity and biological activity.
2-(1-Aminocyclopentyl)ethan-1-ol: This compound features an alcohol group instead of a ketone, resulting in different physical and chemical properties.
2-(1-Aminocyclopentyl)-1-{5-oxaspiro[3.5]nonan-8-yl}ethan-1-one: This more complex molecule includes additional functional groups, making it suitable for specialized applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(2-aminocyclopentyl)ethanone |
InChI |
InChI=1S/C7H13NO/c1-5(9)6-3-2-4-7(6)8/h6-7H,2-4,8H2,1H3 |
InChI Key |
CYIDCVAMGVJSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC1N |
Origin of Product |
United States |
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